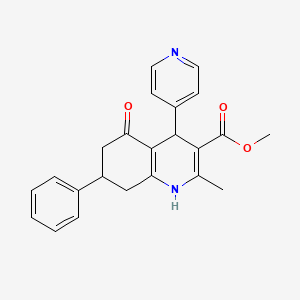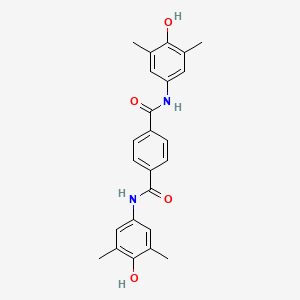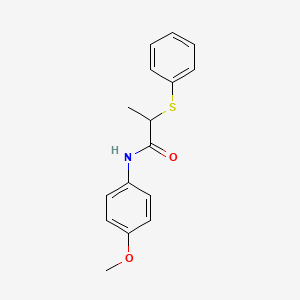![molecular formula C27H30N2O4S B5152652 N-cyclohexyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5152652.png)
N-cyclohexyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide, also known as compound 1, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has a complex molecular structure.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide 1 is not fully understood. However, it has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which plays a critical role in the folding and stabilization of various proteins involved in cell growth and survival. By inhibiting the activity of HSP90, N-cyclohexyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide 1 can potentially inhibit the growth of cancer cells and protect neurons from degeneration.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. In cancer cells, N-cyclohexyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide 1 has been shown to induce cell cycle arrest and apoptosis. In neurons, N-cyclohexyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide 1 has been shown to protect against oxidative stress and excitotoxicity. In immune cells, N-cyclohexyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide 1 has been shown to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-cyclohexyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide 1 in lab experiments is its high potency and selectivity towards HSP90. This allows for precise targeting of cancer cells or neurons without affecting normal cells. However, one of the limitations of using N-cyclohexyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide 1 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-cyclohexyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide 1. One direction is to further investigate its potential therapeutic applications in cancer research, neuroscience, and immunology. Another direction is to develop more efficient synthesis methods to improve its solubility and bioavailability. Additionally, the development of more selective and potent HSP90 inhibitors can potentially lead to the discovery of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of N-cyclohexyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide 1 involves several steps and requires the use of various reagents and solvents. The first step involves the reaction of 4-methoxybenzaldehyde with cyclohexylamine in the presence of a catalytic amount of acetic acid to form N-cyclohexyl-4-methoxybenzamide. The second step involves the reaction of N-cyclohexyl-4-methoxybenzamide with p-toluenesulfonyl chloride in the presence of triethylamine to form N-cyclohexyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide.
Scientific Research Applications
Compound 1 has been studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, N-cyclohexyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide 1 has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neuroscience, N-cyclohexyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide 1 has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, N-cyclohexyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide 1 has been shown to have anti-inflammatory effects and can potentially be used in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4-[[N-(benzenesulfonyl)-4-methoxyanilino]methyl]-N-cyclohexylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4S/c1-33-25-18-16-24(17-19-25)29(34(31,32)26-10-6-3-7-11-26)20-21-12-14-22(15-13-21)27(30)28-23-8-4-2-5-9-23/h3,6-7,10-19,23H,2,4-5,8-9,20H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNVRWWULYMSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NC3CCCCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[N-(benzenesulfonyl)-4-methoxyanilino]methyl]-N-cyclohexylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-piperidinecarboxylate](/img/structure/B5152569.png)
![ethyl (2-bromo-4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5152570.png)
![3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide](/img/structure/B5152576.png)

![5-{4-[3-(2,6-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152594.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5152606.png)

![N-(2,5-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5152623.png)
![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-N'-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5152631.png)
![1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B5152639.png)
![2-(4-chlorophenoxy)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5152646.png)
![2-[5-(3-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5152663.png)
![4-[2-(3-bromophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol](/img/structure/B5152671.png)
